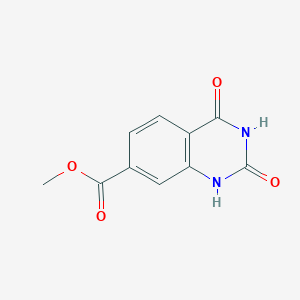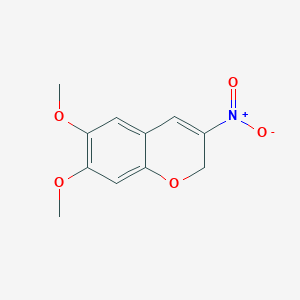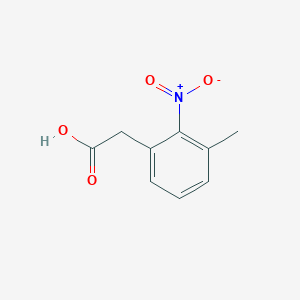
Besifloxacin
Übersicht
Beschreibung
Besifloxacin is a fourth-generation fluoroquinolone antibiotic, primarily used for the treatment of bacterial conjunctivitis. It is marketed under the trade name Besivance and is available as an ophthalmic suspension. This compound was developed by SSP Co. Ltd., Japan, and later licensed to InSite Vision Incorporated for ophthalmic use .
Wissenschaftliche Forschungsanwendungen
Besifloxacin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung zur Untersuchung der Synthese und Reaktionen von Fluorchinolonen verwendet. In der Biologie wird this compound auf seine antimikrobiellen Eigenschaften und seine Fähigkeit untersucht, die bakterielle DNA-Gyrase und Topoisomerase IV zu hemmen .
In der Medizin wird this compound hauptsächlich zur Behandlung von bakterieller Konjunktivitis und zur Vorbeugung von infektiösen Komplikationen bei Patienten eingesetzt, die sich einer Lasertherapie zur Behandlung von Katarakten unterziehen. Seine Wirksamkeit und Sicherheit wurden klinisch in verschiedenen Altersgruppen nachgewiesen, einschließlich Kindern und älteren Menschen .
In der Industrie wird this compound bei der Entwicklung fortschrittlicher Arzneimittelverabreichungssysteme wie Nanokristallen und Nanoemulsionen eingesetzt, um seine Löslichkeit und Bioverfügbarkeit zu verbessern .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung von zwei essentiellen bakteriellen Enzymen: DNA-Gyrase und Topoisomerase IV. Diese Enzyme spielen eine entscheidende Rolle bei der Synthese und Replikation bakterieller DNA. Durch die Hemmung dieser Enzyme unterbricht this compound die DNA-Replikation, Transkription und Reparaturprozesse, was letztendlich zum Absterben der Bakterienzellen führt .
Wirkmechanismus
Target of Action
Besifloxacin primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for the synthesis and replication of bacterial DNA .
Mode of Action
This compound is a bactericidal fluoroquinolone-type antibiotic. It inhibits the action of DNA gyrase and topoisomerase IV . By inhibiting DNA gyrase, DNA replication, transcription, and repair are impaired . By inhibiting topoisomerase IV, decatenation during cell division is impaired . Inhibiting these two targets also slows down the development of resistance .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV by this compound disrupts the bacterial DNA synthesis and replication process . This disruption leads to the death of the bacteria, making this compound an effective bactericidal agent .
Pharmacokinetics
This compound achieves high, sustained concentrations in the tear fluid and conjunctiva following topical administration, with negligible systemic exposure . This compound tear concentrations were higher than MIC90 (minimum inhibitory concentration) values for common bacterial pathogens and sustained for 24 hours or longer . The mean residence time in the conjunctiva was 4.7 hours .
Result of Action
The result of this compound’s action is the effective treatment of bacterial conjunctivitis . Large randomized, controlled clinical trials have established the efficacy and safety of this compound administered three times daily for 5 days for treatment of acute bacterial conjunctivitis in both adults and children, with high rates of clinical resolution (up to more than 70% by day 5) and bacterial eradication (more than 90% by day 5), and a low incidence of adverse events .
Action Environment
The action environment of this compound is primarily the ocular surface, where it is used in the treatment of bacterial conjunctivitis . The effectiveness of this compound can be influenced by factors such as the severity of the infection, the specific strain of bacteria, and patient compliance with the dosing regimen .
Biochemische Analyse
Biochemical Properties
. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, besifloxacin disrupts the bacterial DNA processes, leading to bacterial cell death. This compound interacts with bacterial DNA gyrase and topoisomerase IV through binding interactions, which prevent the supercoiling and decatenation of bacterial DNA .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In mammalian cells, this compound has minimal impact due to its selective inhibition of bacterial enzymes. It can influence cell signaling pathways and gene expression in bacterial cells, leading to the eradication of bacterial infections .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DNA gyrase and topoisomerase IV . By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, which is essential for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. This compound’s ability to inhibit both DNA gyrase and topoisomerase IV reduces the likelihood of bacterial resistance development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates high stability and sustained antibacterial activity over extended periods . Studies have shown that this compound maintains its efficacy in vitro and in vivo, with minimal degradation. Long-term exposure to this compound has been associated with sustained antibacterial effects and low potential for resistance development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively eradicates bacterial infections without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including ocular irritation and inflammation. Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance antibacterial efficacy but increases the risk of adverse effects .
Metabolic Pathways
This compound is primarily metabolized through hepatic pathways . It interacts with various enzymes and cofactors involved in drug metabolism, including cytochrome P450 enzymes. This compound’s metabolism results in the formation of inactive metabolites, which are excreted through renal and biliary routes. The metabolic pathways of this compound do not significantly affect metabolic flux or metabolite levels in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound’s localization and accumulation are influenced by its physicochemical properties, including lipophilicity and molecular size. It achieves high concentrations in ocular tissues, particularly the tear fluid and conjunctiva .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and nucleus of bacterial cells . It does not exhibit significant subcellular localization in mammalian cells due to its selective inhibition of bacterial enzymes. This compound’s activity and function are not significantly affected by targeting signals or post-translational modifications. Its primary mode of action is through the inhibition of bacterial DNA gyrase and topoisomerase IV .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Besifloxacin wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten umfasst. Die Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Reagenzien und Katalysatoren, um die Bildung der endgültigen Verbindung zu erleichtern .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound mithilfe fortschrittlicher Techniken wie Nanokristallformulierung und Nanoemulsionsverfahren hergestellt. Diese Verfahren verbessern die Löslichkeit und Bioverfügbarkeit der Verbindung, wodurch sie für die ophthalmische Anwendung effektiver wird. Beispielsweise werden this compound-Nanokristalle durch kleinmaßstäbliche Nassmahlung und Response Surface Methodology hergestellt, wobei Stabilisatoren wie Povacoat verwendet werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Besifloxacin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern.
Häufige Reagenzien und Bedingungen: Die gängigen Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu gewährleisten, wie z. B. die Aufrechterhaltung bestimmter Temperaturen und pH-Werte .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate von this compound mit verbesserter Wirksamkeit und Stabilität. Diese Derivate werden oft auf ihre antimikrobielle Aktivität und ihre Sicherheitsprofile getestet .
Vergleich Mit ähnlichen Verbindungen
Besifloxacin ist unter den Fluorchinolonen aufgrund seiner chemischen Struktur und seiner breiten antimikrobiellen Aktivität einzigartig. Es besitzt eine ausgewogene Aktivität gegen sowohl grampositive als auch gramnegative Bakterien, einschließlich Methicillin-resistenter Staphylococcus aureus und Staphylococcus epidermidis .
Ähnliche Verbindungen:
Gatifloxacin: Ähnlich wie this compound, aber mit einem Methoxysubstituenten an der C-8-Position.
Moxifloxacin: Auch ähnlich, unterscheidet sich aber durch eine Methoxygruppe an der C-8-Position und einen anderen Substituenten an der C-7-Position.
Levofloxacin: Ein weiteres Fluorchinolon mit einer anderen chemischen Struktur und einem anderen Wirkungsspektrum
Die einzigartige Struktur von this compound, einschließlich eines Chloratoms an der C-8-Position und einer Amino-Azepinylgruppe an der C-7-Position, trägt zu seiner verbesserten Wirksamkeit und dem reduzierten Potenzial für bakteriellen Resistenzen bei .
Eigenschaften
IUPAC Name |
7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFGVLORLPOAEC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161706 | |
| Record name | Besifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Not soluble in water | |
| Record name | Besifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Besifloxacin is a bactericidal fluroquinolone-type antibiotic that inhibits bacterial enzymes, DNA gyrase and topoisomerase IV. By inhibiting DNA gyrase, DNA replication, transcription, and repair is impaired. By inhibiting topoisomerase IV, decatenation during cell devision is impaired. Inhibiting these two targets also slows down development of resistance. | |
| Record name | Besifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
141388-76-3 | |
| Record name | Besifloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141388-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Besifloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141388763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Besifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BESIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE2NBZ7NX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of besifloxacin?
A1: this compound, like other fluoroquinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, ] These enzymes are essential for bacterial DNA replication, transcription, and repair. [, ]
Q2: How does this compound interact with its target enzymes?
A2: this compound binds to the enzyme-DNA complex, stabilizing the cleavable complex and preventing the resealing of the DNA strand. [] This leads to the accumulation of double-stranded DNA breaks and ultimately cell death. []
Q3: Does this compound exhibit balanced activity against both DNA gyrase and topoisomerase IV?
A3: Yes, studies have shown that this compound displays potent, relatively balanced activity against both DNA gyrase and topoisomerase IV in Staphylococcus aureus and Streptococcus pneumoniae. [] This balanced activity is thought to contribute to its enhanced potency and potentially slower development of resistance. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H25ClFN3O4, and its molecular weight is 433.89 g/mol. You can find structural information in the papers cited.
Q5: Does this compound have chiral centers, and if so, which enantiomer is clinically relevant?
A5: Yes, this compound is a chiral molecule. The R-enantiomer of this compound hydrochloride exhibits higher antibacterial activity and is the clinically used form. [, ]
Q6: What is known about the stability of this compound under various conditions?
A6: this compound nanocrystals, stabilized with Povacoat®, were found to be stable for 90 days under accelerated stability studies. [] The average hydrodynamic diameter, polydispersity index, and drug content did not significantly change during this period. [] Further investigation into the stability of other formulations and under various storage conditions is warranted.
Q7: Have any formulation strategies been explored to improve the delivery and efficacy of this compound?
A7: Yes, several approaches have been investigated, including:
- Nanocrystals: this compound nanocrystals were developed using wet milling techniques to enhance solubility and potentially improve bioavailability. []
- Hyaluronic acid-based films: Biodegradable films composed of cross-linked, thiolated carboxymethylated hyaluronic acid have shown promise for the sustained delivery of this compound to the eye. []
- Non-erodible ocular inserts: Formulations using pullulan and polyvinyl pyrrolidone as a drug reservoir, PEG 400 as a plasticizer, and Eudragit RS-100 as a rate-controlling membrane were investigated for sustained drug release. []
Q8: What is the ocular penetration of this compound after topical administration?
A9: this compound demonstrates good ocular penetration in rabbits and monkeys. [, ] Following topical administration, it is rapidly absorbed and achieves sustained concentrations in anterior ocular tissues, including the conjunctiva, cornea, and aqueous humor. [, ]
Q9: How does the ocular pharmacokinetic profile of this compound compare to other fluoroquinolones?
A10: In rabbit studies, this compound demonstrated higher and more sustained concentrations in tear fluid compared to moxifloxacin and gatifloxacin after a single administration. [] This resulted in a significantly higher area under the curve (AUC) to minimum inhibitory concentration (MIC) ratio for this compound. []
Q10: Does this compound exhibit significant systemic exposure after topical ocular administration?
A11: No, topical this compound results in minimal systemic exposure. [, ] Following repeated topical ocular administration in humans, maximum plasma concentrations were generally below 0.5 ng/mL. []
Q11: What is the spectrum of activity of this compound against common ocular pathogens?
A12: this compound exhibits broad-spectrum activity against a wide range of ocular pathogens, including Gram-positive and Gram-negative bacteria. [, , , ] It shows potent activity against key pathogens associated with bacterial conjunctivitis, such as Staphylococcus aureus, Streptococcus pneumoniae, Staphylococcus epidermidis, Haemophilus influenzae, Moraxella catarrhalis, and Corynebacterium spp. [, , ]
Q12: Does this compound retain activity against fluoroquinolone-resistant bacterial strains?
A13: Yes, this compound has demonstrated potent activity against several fluoroquinolone-resistant strains, including methicillin-resistant S. aureus (MRSA) and methicillin-resistant S. epidermidis (MRSE). [, , , ] It was found to be four-fold to ≥ 128-fold more potent than other fluoroquinolones against ciprofloxacin-resistant MRSA and MRSE. []
Q13: What is the efficacy of this compound in animal models of bacterial keratitis?
A14: this compound has shown efficacy in rabbit models of bacterial keratitis caused by MRSA and Pseudomonas aeruginosa. [, , ] In these models, topical this compound significantly reduced bacterial load in the cornea and demonstrated clinical improvement compared to control groups. [, , ]
Q14: What are the known mechanisms of resistance to this compound?
A15: The primary mechanisms of resistance to this compound, similar to other fluoroquinolones, involve mutations in the genes encoding DNA gyrase and topoisomerase IV. [, ] These mutations typically occur in the quinolone resistance-determining regions (QRDRs) of these enzymes. []
Q15: Do mutations associated with resistance to earlier fluoroquinolones affect this compound activity?
A16: While mutations in DNA gyrase and topoisomerase IV can lead to increased MICs of this compound, the impact of these mutations is less pronounced compared to earlier fluoroquinolones like ciprofloxacin and levofloxacin. [] This suggests that this compound may retain activity against some fluoroquinolone-resistant strains. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



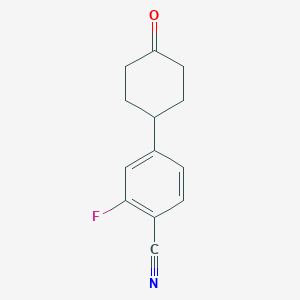




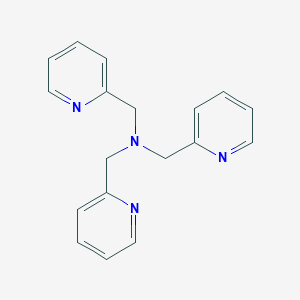

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)
![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)
